Cas no 1223948-43-3 (8-chloro-3-(4-ethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide)
![8-chloro-3-(4-ethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/1223948-43-3x500.png)
8-chloro-3-(4-ethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide 化学的及び物理的性質
名前と識別子
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- 8-chloro-3-(4-ethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide
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- インチ: 1S/C27H23ClN2O2S/c1-2-17-7-9-18(10-8-17)24-22-16-30-23-12-11-19(28)15-21(23)25(22)33-26(24)27(31)29-13-3-5-20-6-4-14-32-20/h4,6-12,14-16H,2-3,5,13H2,1H3,(H,29,31)
- InChIKey: BBSFLEJJFUNONW-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC(Cl)=CC=2)C2SC(C(NCCCC3=CC=CO3)=O)=C(C3=CC=C(CC)C=C3)C=2C=1
8-chloro-3-(4-ethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3382-5920-4mg |
8-chloro-3-(4-ethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide |
1223948-43-3 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3382-5920-30mg |
8-chloro-3-(4-ethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide |
1223948-43-3 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3382-5920-5μmol |
8-chloro-3-(4-ethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide |
1223948-43-3 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3382-5920-5mg |
8-chloro-3-(4-ethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide |
1223948-43-3 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3382-5920-20μmol |
8-chloro-3-(4-ethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide |
1223948-43-3 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3382-5920-10mg |
8-chloro-3-(4-ethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide |
1223948-43-3 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3382-5920-15mg |
8-chloro-3-(4-ethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide |
1223948-43-3 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3382-5920-25mg |
8-chloro-3-(4-ethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide |
1223948-43-3 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3382-5920-2μmol |
8-chloro-3-(4-ethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide |
1223948-43-3 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3382-5920-2mg |
8-chloro-3-(4-ethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide |
1223948-43-3 | 90%+ | 2mg |
$59.0 | 2023-04-26 |
8-chloro-3-(4-ethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide 関連文献
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
8-chloro-3-(4-ethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamideに関する追加情報
Introduction to 8-chloro-3-(4-ethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide (CAS No: 1223948-43-3)
8-chloro-3-(4-ethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to the quinoline scaffold, which is well-documented for its broad spectrum of pharmacological effects, including antimicrobial, antimalarial, and anticancer properties. The presence of multiple fused rings and functional groups in its structure endows it with a high degree of chemical diversity, making it a promising candidate for further investigation in drug discovery.
The molecular structure of 8-chloro-3-(4-ethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide incorporates several key features that contribute to its potential therapeutic applications. The thieno[3,2-c]quinoline core is a fused ring system that has been extensively studied for its ability to interact with biological targets such as enzymes and receptors. The 8-chloro substituent at the 8-position of the quinoline ring enhances the lipophilicity of the molecule, which can improve its membrane permeability and bioavailability. Additionally, the 3-(4-ethylphenyl) group introduces a phenyl ring with an ethyl substituent, which can modulate the electronic properties of the molecule and influence its binding affinity to biological targets.
The N-[3-(furan-2-yl)propyl] moiety is another critical component of this compound, providing a flexible aliphatic chain terminated by a furan ring. The furan ring is known for its ability to engage in hydrogen bonding interactions, which can enhance the binding affinity of the molecule to its target. Furthermore, the propyl chain adds additional conformational flexibility, allowing the molecule to adopt multiple binding orientations. These structural features collectively contribute to the compound's potential as a lead molecule in pharmaceutical development.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like 8-chloro-3-(4-ethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide with biological targets. These studies have revealed that the compound can interact with various enzymes and receptors involved in critical biological pathways. For instance, preliminary computational studies suggest that this molecule may bind to kinases and other signaling proteins, potentially making it useful in the development of anticancer agents.
In addition to its structural complexity, 8-chloro-3-(4-ethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide exhibits interesting physicochemical properties that make it suitable for further development. The compound has a moderate solubility in both organic solvents and water, which facilitates its formulation into various pharmaceutical dosage forms. Its stability under different storage conditions also makes it a practical candidate for industrial-scale production.
The synthesis of 8-chloro-3-(4-ethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide involves multiple steps that require careful optimization to ensure high yield and purity. Key synthetic steps include cyclization reactions to form the thieno[3,2-c]quinoline core, functional group transformations to introduce chloro and furan substituents, and alkylation reactions to attach the propyl chain. Advanced synthetic techniques such as transition metal catalysis have been employed to improve reaction efficiency and selectivity.
Pharmacological studies on 8-chloro-3-(4-ethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide are ongoing and have provided preliminary insights into its biological activity. In vitro assays have shown that this compound exhibits inhibitory activity against certain kinases and other enzymes relevant to cancer progression. These findings are particularly encouraging given the increasing demand for novel kinase inhibitors in oncology research.
Moreover, preclinical studies are being conducted to evaluate the safety and efficacy of 8-chloro-3-(4-ethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide in animal models. These studies aim to assess its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as its potential side effects. The results from these studies will provide valuable data for determining whether this compound is suitable for further development into a therapeutic agent.
The future prospects of 8-chloro-3-(4-propylnaphthalen]-1(1H)-one (CAS No: 122394843) are promising given its unique structural features and potential biological activities. Further research is needed to optimize its synthesis, explore new derivatives with enhanced potency and selectivity, and conduct comprehensive preclinical and clinical trials. Collaborative efforts between academic researchers and pharmaceutical companies will be essential in translating this promising lead into a viable therapeutic option for patients.
1223948-43-3 (8-chloro-3-(4-ethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide) 関連製品
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